molecular formula C19H18ClN3O4 B14986912 2-(2-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(2-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B14986912
M. Wt: 387.8 g/mol
InChI Key: BYBSHTDPFKPFAM-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a chlorophenoxy group, an ethoxyphenyl group, and an oxadiazole ring

Properties

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C19H18ClN3O4/c1-3-25-14-10-8-13(9-11-14)17-18(23-27-22-17)21-19(24)12(2)26-16-7-5-4-6-15(16)20/h4-12H,3H2,1-2H3,(H,21,23,24)

InChI Key

BYBSHTDPFKPFAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The starting material, 2-chlorophenol, undergoes a reaction with an appropriate alkylating agent to form 2-chlorophenoxy.

    Formation of the Ethoxyphenyl Intermediate: 4-ethoxyphenyl is synthesized through the reaction of 4-ethoxybenzene with a suitable nitrating agent.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the chlorophenoxy and ethoxyphenyl intermediates with the oxadiazole ring under specific reaction conditions, such as the presence of a coupling agent and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressure conditions to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2-(4-chlorophenoxy)propionyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
  • 4-(2-(2-(3-chlorophenoxy)propionyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
  • 4-(2-(2-(4-chlorophenoxy)propionyl)carbohydrazonoyl)-2-methoxyphenyl benzoate

Uniqueness

2-(2-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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